(2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
The compound (2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic nucleoside analogue This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Glycosylation: The purine base (2-amino-9H-purine) is then attached to the sugar moiety through a glycosylation reaction, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: Finally, any protecting groups on the sugar are removed under acidic or basic conditions to yield the desired nucleoside analogue.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Purification Techniques: Employing advanced chromatographic methods for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of thiol or amine-substituted analogues.
Scientific Research Applications
Chemistry
Synthesis of Novel Nucleosides: Used as a precursor for the synthesis of other nucleoside analogues.
Study of Fluorine Effects: Investigating the impact of fluorine substitution on nucleoside properties.
Biology
Enzyme Inhibition: Studying its role as an inhibitor of enzymes involved in nucleic acid metabolism.
Cellular Uptake: Researching its uptake and incorporation into cellular DNA or RNA.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs targeting viral polymerases.
Anticancer Therapies: Investigating its efficacy in inhibiting cancer cell proliferation.
Industry
Pharmaceutical Manufacturing: Used in the production of nucleoside-based drugs.
Biotechnology: Applications in genetic engineering and molecular biology research.
Mechanism of Action
The compound exerts its effects primarily through incorporation into nucleic acids or inhibition of nucleic acid-related enzymes. The fluorine atom enhances its stability and resistance to enzymatic degradation, allowing it to effectively interfere with nucleic acid synthesis. This can lead to the termination of DNA or RNA chain elongation, making it a potent antiviral or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside with antiviral properties.
Fludarabine: A fluorinated purine analogue used in cancer therapy.
Gemcitabine: A nucleoside analogue with two fluorine atoms, used in chemotherapy.
Uniqueness
Selective Fluorination: The specific position of the fluorine atom in (2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol provides unique properties in terms of stability and biological activity.
Purine Base: The presence of a purine base differentiates it from pyrimidine analogues like gemcitabine.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-6-7(18)5(2-17)19-9(6)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZWVJHKIBWHOX-JXOAFFINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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